molecular formula C20H20N2O2S B4930838 8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No. B4930838
M. Wt: 352.5 g/mol
InChI Key: UNPWDRKHVWKMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, highlighting the versatility and complexity of synthesizing benzo[h]quinazoline derivatives. For instance, the compound can be obtained by the condensation of specific naphthalene derivatives with thiourea, followed by reactions with chloroacetic acid and 3-chloropropanoic acid in the presence of ionic liquids such as N-methylpyridinium tosylate, leading to various thiazoloquinazoline and thiazinoquinazoline derivatives (Gupta & Chaudhary, 2012).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, achieved through NMR, DFT, and X-ray diffraction, establishes the regiochemistry and confirms the structural configurations. For example, detailed analysis of 1-(4-methoxyphenyl)-1,2,5,6-tetrahydrobenzo[f]quinazoline-3(4H)-thione and its derivatives provides insights into their crystalline structures and molecular orientations (Gupta & Chaudhary, 2015).

Chemical Reactions and Properties

Chemical reactions of benzo[h]quinazoline derivatives can yield a variety of compounds with potential antimicrobial activities. These reactions often involve further condensations, cyclizations, and functional group transformations that lead to diverse structures with significant biological relevance (Gupta & Chaudhary, 2012).

Scientific Research Applications

Antimicrobial Applications

8-Methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has shown promise in antimicrobial applications. Gupta and Chaudhary (2012) conducted a study where they synthesized compounds from this chemical, which demonstrated significant antimicrobial activities (Gupta & Chaudhary, 2012). This indicates the potential of these compounds in combating various microbial infections.

Cyclization and Structural Studies

The compound has been utilized in studies exploring the orientation of cyclization in thiazolo-quinazoline heterocyclic systems. Gupta and Chaudhary (2015) investigated the regiochemistry and structure of cyclized products derived from this compound, providing valuable insights into the compound's chemical behavior and potential applications in the development of new chemical entities (Gupta & Chaudhary, 2015).

Synthesis of Quinazolinethiones and Derivatives

The synthesis of quinazolinethiones, including 8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, has been explored under various conditions. Kaur and Kaur (2007) prepared 4-substituted phenyl-3,4,5,6-tetrahydrobenzo(h)quinazoline-2(1H)-thiones using microwave irradiations, demonstrating the compound's versatility in chemical synthesis (Kaur & Kaur, 2007).

X-ray, NMR, and DFT Studies

Further structural elucidation of derivatives of this compound has been conducted using X-ray diffraction, NMR, and density functional theory (DFT) studies. These techniques provide comprehensive insights into the molecular structure and properties of the synthesized compounds, essential for understanding their potential applications in various fields (Gupta & Chaudhary, 2013).

Anti-Tubercular Applications

Maurya et al. (2013) synthesized derivatives of 8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione and evaluated them for anti-tubercular activity. The study revealed significant activity against Mycobacterium tuberculosis, suggesting the compound's potential in treating tuberculosis (Maurya et al., 2013).

Analgesic and Anti-inflammatory Activities

Some derivatives of this compound have been studied for their potential analgesic and anti-inflammatory activities. These studies open up avenues for the development of new therapeutic agents for pain and inflammation management (Dash et al., 2017).

Future Directions

Quinazolinone and quinazoline derivatives have shown promise in various areas of medicinal chemistry. Their diverse set of biological activities has encouraged medicinal chemists to investigate these heterocycles as potential drug molecules . Future research will likely continue to explore the structure-activity relationships of these compounds and their potential therapeutic applications.

properties

IUPAC Name

8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-23-14-6-3-12(4-7-14)18-17-9-5-13-11-15(24-2)8-10-16(13)19(17)22-20(25)21-18/h3-4,6-8,10-11,18H,5,9H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPWDRKHVWKMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=C(CC3)C=C(C=C4)OC)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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